molecular formula C22H23FN6O3 B2399390 3-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one CAS No. 2380183-04-8

3-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one

Cat. No. B2399390
CAS RN: 2380183-04-8
M. Wt: 438.463
InChI Key: RBHWCOCAZXXERX-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a class of organic compounds known for their diverse biological activities . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This particular compound is a part of a series of novel triazole-pyrimidine-based compounds designed for neuroprotection and anti-inflammatory activity .


Synthesis Analysis

The synthesis of similar compounds involves a series of chemical reactions, including nucleophilic substitution reactions . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in various studies . For example, one study describes a catalyst-free and environmentally friendly reaction that yielded a related compound in excellent yield and short time duration .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, one compound was described as a white powder with a melting point of 85–87°C .

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of neuroprotection and anti-inflammatory activity . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The future directions for research on this compound and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . Additionally, the design and development of new drugs with potential antimicrobial activity are needed .

properties

IUPAC Name

3-[2-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O3/c1-15-11-18(30)29(14-26-15)12-19(31)27-7-9-28(10-8-27)22-20(23)21(24-13-25-22)16-3-5-17(32-2)6-4-16/h3-6,11,13-14H,7-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHWCOCAZXXERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one

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